

Application Note: Quantification of Buprofezin Using Gas Chromatography

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Compound of Interest		
Compound Name:	Buprofezin (Standard)	
Cat. No.:	B033132	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Buprofezin is a thiadiazine insect growth regulator used to control various homopterous insect pests in agriculture.[1] Due to its widespread use, it is essential to have reliable and sensitive analytical methods to quantify its residues in environmental and agricultural samples. Gas chromatography (GC) coupled with specific detectors like a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD) is a robust and widely adopted technique for the determination of Buprofezin residues.[2] This application note provides a detailed protocol for the quantification of Buprofezin using GC.

Principle The method involves extracting Buprofezin residues from a given matrix using an organic solvent. The extract is then subjected to a cleanup procedure to remove interfering co-extractives.[3] The purified and concentrated extract is injected into a gas chromatograph. In the GC system, Buprofezin is volatilized and separated from other components on a capillary column. The eluted compound is then detected and quantified by a detector. For high specificity and confirmation, Mass Spectrometry in Selected Ion Monitoring (SIM) mode is often employed, targeting characteristic ions of Buprofezin.[4][5] Alternatively, a Nitrogen-Phosphorus Detector (NPD) can be used for sensitive detection.[3][6] Quantification is achieved by comparing the peak area of Buprofezin in the sample to that of a known concentration standard.

Experimental Protocols Preparation of Standard Solutions



- Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of Buprofezin analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone.[3] This solution should be stored at -20°C.
- Intermediate Stock Solution (10 μ g/mL): Dilute the primary stock solution with toluene. For example, transfer 100 μ L of the 1000 μ g/mL stock solution into a 10 mL volumetric flask and make up to the mark with toluene.[3]
- Working Calibration Standards (0.02 0.60 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution with toluene.[3] A suggested range includes 0.02, 0.04, 0.10, 0.20, 0.40, and 0.60 µg/mL.[3]

Sample Preparation (General Procedure for Vegetable Matrix)

This protocol is a general guideline; modifications may be necessary depending on the specific matrix (e.g., fruits, soil, tea).

- Homogenization: Weigh a representative 20 g sample of the finely ground or chopped crop into a blending jar.[3]
- Extraction:
 - Add 200 mL of acetone to the blending jar and blend for 5 minutes.
 - For some matrices, extraction with ethyl acetate and anhydrous sodium sulfate is also effective.[4][5]
 - Filter the extract through a Buchner funnel. Rinse the filter cake with additional acetone.
- Concentration: Transfer the filtrate to a boiling flask and concentrate using a rotary evaporator at 40°C until only the aqueous phase remains.[3]
- Cleanup Liquid-Liquid Partitioning:
 - Transfer the aqueous residue to a 250 mL separatory funnel. Add 50 mL of 1M hydrochloric acid.[3]



- Partition against n-hexane to remove nonpolar interferences. Discard the hexane layer.[1]
 [3]
- Neutralize the aqueous layer to pH 7 with 10N NaOH and a phosphate buffer solution.[1]
- Extract the neutralized solution twice with 50 mL portions of n-hexane or dichloromethane.
 [1][3]
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to near dryness.[1][3]
- Cleanup Column Chromatography (Optional, for complex matrices):
 - For further purification, column chromatography using Florisil or silica gel can be employed.[2][3][7]
 - The concentrated extract is dissolved in a small volume of a nonpolar solvent and loaded onto the column.
 - The column is washed, and then Buprofezin is eluted with a solvent mixture, such as 20%
 (v/v) ethyl acetate in hexane.[3]
- Final Reconstitution: Evaporate the final cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 5.0 mL) of toluene for GC analysis.[3]

Instrumental Analysis: GC-MS / GC-NPD

- Equilibration: Equilibrate the GC system by making several injections of a mid-range calibration standard until a consistent detector response is achieved.[3]
- Injection: Inject 1-2 μL of the prepared sample extract and standard solutions into the GC.
- Data Acquisition: For GC-MS, acquire data in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of Buprofezin.[4][5]

Data Presentation



Table 1: Recommended Gas Chromatography (GC) and Detector Conditions

Parameter	GC-MS Condition	GC-NPD Condition	Reference
Gas Chromatograph			
Instrument	GC system with Mass Selective Detector (MSD)	GC system with Nitrogen-Phosphorus Detector (NPD)	[3][4]
Column	HP-5, 5% Phenyl methyl siloxane, or DB-1, or equivalent equivalent		[8]
Column Dimensions	30 m length x 0.25 mm I.D. x 0.25 µm film thickness	30 m length x 0.32 mm I.D. x 0.25 μm film thickness	[8]
Carrier Gas	Helium	Helium or Nitrogen	[8]
Injector Temperature	250 °C	250 °C	
Oven Program	50°C (1 min), ramp at 25°C/min to 125°C, then at 10°C/min to 300°C (10 min hold)		[8]
Detector			
Detector Type	Mass Spectrometer (MS)	Nitrogen-Phosphorus Detector (NPD)	[3][4]
MS Mode	Selected Ion Monitoring (SIM)	-	[4][5]
Monitored Ions (m/z)	305 (Molecular Ion), 172, 105 (Base Peak)	-	[4][5][9]

| Detector Temperature | - | 300 °C | |

Table 2: Summary of Method Validation Data for Buprofezin Quantification

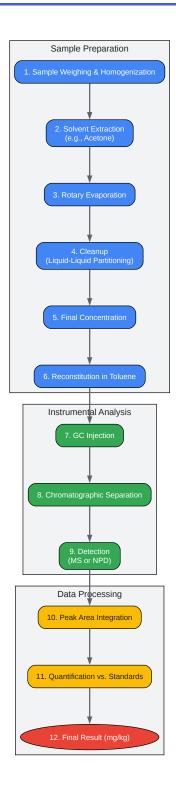


Matrix	Limit of Quantitation (LOQ)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Cucumber	0.01 mg/kg	78	10	[4][5][9]
Various Vegetables	-	75 - 97	1.1 - 7.6	[1][10]
Cabbage & Cauliflower	4.3 - 6.2 μg/kg	91.3 - 96.8	≤ 2.7	[11]
Clementines	0.01 mg/kg	75 - 124	1 - 13	[12]
Almonds, Cottonseed	0.05 ppm	-	-	[3]
Hulled Rice, Fruits	0.02 mg/kg	80.8 - 98.4	< 5	[7]

| Paddy Matrices & Soil | 0.02 mg/kg | 79.67 - 98.33 | - |[13] |

Mandatory Visualization





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Caption: Workflow for Buprofezin quantification by Gas Chromatography.



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